molecular formula C18H34N4O14 B12668491 N2-D-Gluconoyl-N5-((D-gluconoylamino)iminomethyl)-L-ornithine CAS No. 94071-05-3

N2-D-Gluconoyl-N5-((D-gluconoylamino)iminomethyl)-L-ornithine

Cat. No.: B12668491
CAS No.: 94071-05-3
M. Wt: 530.5 g/mol
InChI Key: VNCUMKMJEPBQEQ-RUGJADPBSA-N
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Description

N2-D-Gluconoyl-N5-((D-gluconoylamino)iminomethyl)-L-ornithine is a chemically complex ornithine derivative supplied for investigative use in life sciences research. The compound is identified by CAS Number 94071-05-3 and has a molecular formula of C18H34N4O14 and a molecular weight of 530.48 g/mol . Its structure features a central L-ornithine backbone modified with dual D-gluconoyl moieties, leading to a high number of hydrogen bond donors and acceptors, which can be critical for biomolecular interactions . Researchers employ this specific compound in various analytical applications, including method development and pharmacokinetic studies, where it can be analyzed using reverse-phase (RP) HPLC and UPLC methods, often with mass spectrometry (MS) compatible conditions . As a modified amino acid, its properties are of interest in studying enzymatic processes and metabolic pathways related to its parent molecule, L-ornithine, which plays a central role in the urea cycle and is a precursor to compounds like arginine and polyamines . This product is intended for laboratory research purposes only and is not approved for use in diagnostics, therapeutics, or personal consumption.

Properties

CAS No.

94071-05-3

Molecular Formula

C18H34N4O14

Molecular Weight

530.5 g/mol

IUPAC Name

(2S)-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]-5-[[2-[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]hydrazinyl]methylideneamino]pentanoic acid

InChI

InChI=1S/C18H34N4O14/c23-4-8(25)10(27)12(29)14(31)16(33)21-7(18(35)36)2-1-3-19-6-20-22-17(34)15(32)13(30)11(28)9(26)5-24/h6-15,23-32H,1-5H2,(H,19,20)(H,21,33)(H,22,34)(H,35,36)/t7-,8+,9+,10+,11+,12-,13-,14+,15+/m0/s1

InChI Key

VNCUMKMJEPBQEQ-RUGJADPBSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CN=CNNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(CC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O)CN=CNNC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

Biological Activity

N2-D-Gluconoyl-N5-((D-gluconoylamino)iminomethyl)-L-ornithine (CAS Number: 94071-05-3) is a compound that has garnered interest in various fields of biological research. This article explores its biological activities, potential therapeutic applications, and relevant case studies.

Molecular Formula: C18H34N4O14
Molecular Weight: 530.481 g/mol
Structure: The compound features a complex structure that includes a gluconoyl group and an ornithine backbone, which are known to influence its biological interactions.

Biological Activity Overview

This compound exhibits several biological activities:

  • Antidiabetic Effects: Research indicates that compounds with similar structures can act as α-glucosidase inhibitors, which are crucial in managing postprandial blood glucose levels. Such activity is beneficial for individuals with type II diabetes .
  • Anticancer Potential: The compound's structural components suggest possible interactions with cellular pathways involved in cancer progression. Preliminary studies on related compounds indicate potential anticancer properties, warranting further investigation into this area .
  • Antimicrobial Activity: Some derivatives of ornithine have shown antimicrobial properties, suggesting that this compound may also exhibit similar activities against various pathogens .

Case Studies

  • Diabetes Management:
    • A study investigated the efficacy of various α-glucosidase inhibitors in lowering blood glucose levels post-meal. Compounds structurally related to this compound were included in the analysis, showing promising results in reducing glycemic responses .
  • Cancer Research:
    • In vitro studies on compounds with similar amino acid sequences have demonstrated inhibition of cancer cell proliferation. These findings suggest that this compound could be explored for its potential anticancer mechanisms .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntidiabeticInhibition of α-glucosidase
AnticancerInhibition of cell proliferation
AntimicrobialPotential activity against pathogens

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical differences between N²-D-Gluconoyl-N⁵-((D-gluconoylamino)iminomethyl)-L-ornithine and related ornithine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Binding Affinity (kcal/mol) Solubility
Target Compound N²-D-gluconoyl, N⁵-(D-gluconoylamino-iminomethyl) ~650 (estimated) Hypothesized roles in glycoconjugate metabolism or enzyme inhibition (inference) N/A High aqueous solubility (predicted due to gluconoyl groups)
N-2-Succinyl-L-Ornithine N²-succinyl 217.2 Top binder of PvdA (Pseudomonas virulence factor); Binding energy: -12.8 kcal/mol -12.8 Moderate (polar substituent)
NG,NG-Dimethyl-L-arginine (ADMA) N⁵-(dimethylamino-iminomethyl) 275.2 (as dihydrochloride) Endogenous nitric oxide synthase inhibitor; linked to cardiovascular regulation N/A ≥14.9 mg/mL in H₂O
N⁵-Formyl-D-Ornithine N⁵-formyl 160.2 Metabolic intermediate; role in bacterial/plant systems (e.g., urea cycle modulation) N/A Soluble in acidic/basic solutions
N⁵-Benzofuranyl Sulfonyl Derivative N⁵-[(2,3-dihydro-2,2,4,6,7-pentamethyl-benzofuranyl)sulfonyl-iminomethyl] 426.5 Enzyme cofactor in biochemical studies; stabilizes protein interactions N/A Insoluble in water; soluble in organic solvents
Binding Affinity and Enzyme Interactions
  • N-2-Succinyl-L-Ornithine: Exhibits exceptional binding to L-ornithine-N5-monooxygenase (PvdA) with a binding energy of -12.8 kcal/mol, far exceeding L-ornithine (-7.7 kcal/mol) . The succinyl group enhances interactions with residues like ARG357 and SER415, critical for PvdA inhibition in Pseudomonas aeruginosa.
  • NG,NG-Dimethyl-L-arginine (ADMA): Acts as a competitive inhibitor of nitric oxide synthase (NOS), disrupting NO signaling. Its smaller N⁵-dimethyl group allows efficient penetration into endothelial cells but lacks the steric bulk of gluconoyl groups .
  • Target Compound: The dual gluconoyl modification likely impedes binding to narrow enzyme active sites (e.g., PvdA) but may favor interactions with carbohydrate-recognizing domains in lectins or glycosidases.
Solubility and Pharmacokinetics
  • The gluconoyl groups in the target compound predict high aqueous solubility (>100 mg/mL), contrasting with hydrophobic analogs like the benzofuranyl sulfonyl derivative (water-insoluble) . This property could enhance bioavailability in systemic applications.
  • ADMA’s solubility in water (14.9 mg/mL) and ethanol facilitates its role as a circulating biomarker, whereas the target compound’s solubility profile may suit intravenous or topical formulations .
Metabolic and Therapeutic Implications
  • N⁵-Formyl-D-Ornithine : Involved in arginine-to-ornithine conversion, a step linked to circadian rhythm modulation in mice . The formyl group may influence mitochondrial energy metabolism.
  • Target Compound: The gluconoyl moieties could redirect ornithine toward glycoconjugate synthesis (e.g., microbial exopolysaccharides) or act as a slow-release ornithine prodrug, bypassing rapid renal clearance.

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